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Compound of Interest

Compound Name: Ethylene formate

Cat. No.: B146916

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for ethyl formate. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl formate (CAS: 109-94-4),
a colorless liquid with a characteristic fruity odor.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules. The data presented here was obtained in deuterated chloroform (CDCIs), a
common solvent for NMR analysis.[1][2][3][4]

Table 1: *H NMR Spectroscopic Data for Ethyl Formate in CDCls
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Formyl proton (H-
8.02 - 8.05 Singlet 1H
C=0)
Methylene protons (-
4,17 - 4.26 Quartet 2H
O-CHz-)
1.29-1.37 Triplet 3H Methyl protons (-CHs)

Source: Data compiled from various spectroscopic databases.[1][2][3]

Table 2: 13C NMR Spectroscopic Data for Ethyl Formate in CDCls

Chemical Shift (6) ppm

Carbon Assignment

161.43 Carbonyl carbon (C=0)
60.10 Methylene carbon (-O-CHz-)
14.20 Methyl carbon (-CHs)

Source: Data compiled from various spectroscopic databases.[3][4][5]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Formate

Wavenumber (cm~?)

Bond Vibration

Functional Group

2975 - 2860 C-H stretch Alkyl
1750 - 1735 C=0 stretch Ester
1200 - 1180 C-O stretch Ester
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Source: Data compiled from various spectroscopic databases.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a
liquid sample like ethyl formate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of ethyl formate is dissolved in a deuterated solvent,
typically deuterated chloroform (CDCIs), inside an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift
scale to 0.0 ppm.[4]

e Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is
tuned to the appropriate frequency for the nucleus being observed (e.g., *H or 13C).

o Data Acquisition: The sample is subjected to a strong magnetic field and pulsed with
radiofrequency waves. The resulting free induction decay (FID) signal is detected.

o Data Processing: The FID signal is converted into a spectrum using a mathematical
operation called a Fourier transform. The resulting spectrum is then phased and baseline-
corrected to produce the final NMR spectrum.

2.2. Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like ethyl formate, a thin film of the liquid is placed
between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)
accessory.

 Instrument Setup: The salt plates with the sample are placed in the sample holder of the IR
spectrometer. A background spectrum of the empty salt plates or the ATR crystal is typically
run first.

o Data Acquisition: A beam of infrared radiation is passed through the sample. The detector
measures the amount of radiation that is transmitted at different wavenumbers.
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o Data Processing: The instrument's software subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance
or absorbance versus wavenumber.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. 13C nmr spectrum of ethyl methanoate C3H602 HCOOCH2CHS3 analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

o 5. Ethyl formate (109-94-4) 13C NMR spectrum [chemicalbook.com]

e 6. infrared spectrum of ethyl methanoate C3H602 HCOOCH2CH3 prominent wavenumbers
cm-1 detecting ester functional groups present finger print for identification of ethyl formate
image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Formate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146916#ethylene-formate-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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